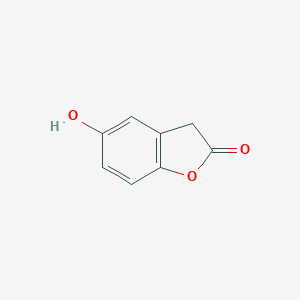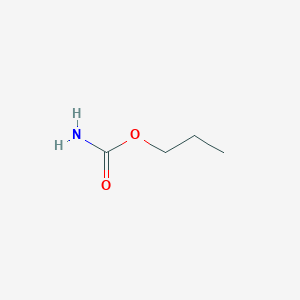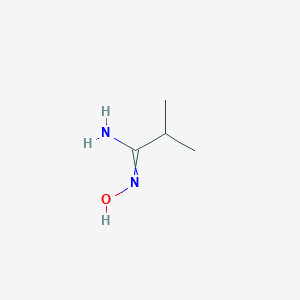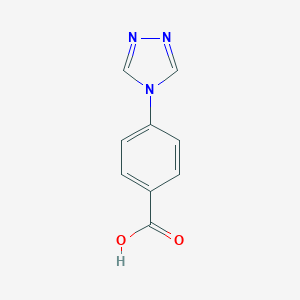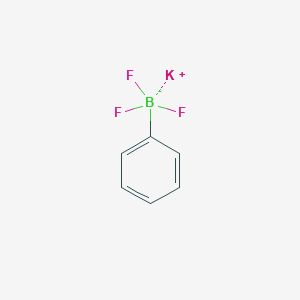
Phényltrifluoroborate de potassium
Vue d'ensemble
Description
Potassium phenyltrifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. It is a white crystalline solid that is stable and non-hygroscopic. This compound is known for its unique reactivity patterns, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Applications De Recherche Scientifique
Potassium phenyltrifluoroborate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Potassium phenyltrifluoroborate is an organoboron compound . It is primarily targeted towards organic synthesis processes, where it is often used as a ligand for organometallic catalysts . The role of these catalysts is to accelerate various organic reactions, making potassium phenyltrifluoroborate a crucial component in many synthetic procedures .
Mode of Action
Potassium phenyltrifluoroborate interacts with its targets by promoting a variety of organic reactions . It serves as a “protected” form of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . This unique reactivity pattern allows it to be used stoichiometrically or in slight excess relative to their coupling partners .
Biochemical Pathways
Potassium phenyltrifluoroborate is involved in several biochemical pathways, including cross-coupling reactions, oxidation reactions, and reduction reactions . It can also be used in cationic polymerization catalysts, catalyst ligand modifiers, and components of organic luminescent materials .
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its distribution and excretion if it were to be used in a biological context.
Result of Action
The result of potassium phenyltrifluoroborate’s action is the facilitation of various organic reactions. It enables the formation of carbon-carbon and carbon-heteroatom bonds , contributing to the synthesis of a wide range of organic compounds.
Action Environment
Potassium phenyltrifluoroborate is stable in air but should avoid contact with water and moisture . It is a strong acidic compound that can react with bases to form corresponding salts . Its action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemical substances.
Analyse Biochimique
Biochemical Properties
Potassium phenyltrifluoroborate is more nucleophilic than the corresponding arylboronic acids . It undergoes ligand-free Pd-catalyzed cross-coupling reactions with arenediazonium tetrafluoroborates to give good yields of biaryls . This property makes it a valuable reagent in various biochemical reactions.
Molecular Mechanism
Potassium phenyltrifluoroborate’s molecular mechanism is primarily associated with its role in cross-coupling reactions . It serves as a “protected” form of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . This allows it to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known for its stability and long shelf-life , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium phenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with potassium hydrogen fluoride in the presence of a suitable solvent. The reaction typically proceeds as follows:
C6H5B(OH)2+KHF2→C6H5BF3K+2H2O
This method is advantageous due to its simplicity and high yield of the desired product .
Industrial Production Methods: In industrial settings, the production of potassium phenyltrifluoroborate often involves large-scale reactions using similar principles. The process is optimized for safety, efficiency, and cost-effectiveness, ensuring the compound’s availability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium phenyltrifluoroborate undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Addition Reactions: It can participate in addition reactions with various electrophiles, including aldehydes and ketones, to form secondary alcohols and saturated ketones.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate and other palladium-based catalysts are commonly used in cross-coupling reactions involving potassium phenyltrifluoroborate.
Major Products:
Comparaison Avec Des Composés Similaires
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium (trifluoromethyl)trifluoroborate
Comparison: Potassium phenyltrifluoroborate is unique due to its phenyl group, which imparts distinct reactivity patterns compared to other organotrifluoroborates. For example, potassium methyltrifluoroborate is less sterically hindered and may react differently in certain conditions. Potassium vinyltrifluoroborate, on the other hand, has a vinyl group that can participate in different types of reactions, such as polymerization .
Propriétés
IUPAC Name |
potassium;trifluoro(phenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAFPKUGAUFBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635491 | |
| Record name | Potassium trifluoro(phenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153766-81-5 | |
| Record name | Potassium trifluoro(phenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium phenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Potassium phenyltrifluoroborate exhibits several advantageous properties:* Air and moisture stability: Unlike many organometallic reagents, it demonstrates remarkable stability in the presence of air and moisture, simplifying handling and storage. [, , , ] * Good solubility in organic solvents: This property facilitates its use in various reaction media, broadening its synthetic applications. [, , , ]* Transmetalation ability: It readily participates in transmetalation with palladium catalysts, a crucial step in cross-coupling reactions. [, , , ]
A: Potassium phenyltrifluoroborate serves as a convenient source of phenyl nucleophile in Suzuki-Miyaura reactions. It undergoes transmetalation with a palladium catalyst, transferring the phenyl group to the palladium center. This phenyl-palladium species then reacts with an aryl halide to form the desired biaryl product. [, , , ]
A: Yes, research has shown that potassium phenyltrifluoroborate can be effectively utilized in Suzuki-Miyaura coupling reactions conducted in water, offering a greener alternative to traditional organic solvents. [, , , ]
A: Potassium phenyltrifluoroborate offers distinct advantages over other commonly used reagents like phenylboronic acid:* Enhanced stability: It exhibits superior stability towards air and moisture compared to phenylboronic acid. [, , , ] * Improved handling: Its solid nature allows for easier handling and weighing compared to the often-viscous phenylboronic acid. [, , , ]
A: Potassium phenyltrifluoroborate has demonstrated its utility in various reactions, including:* Addition to dinitriles: It participates in palladium-catalyzed addition reactions with dinitriles, yielding diphenyl diones. [, ]* Decarboxylative cross-coupling: It reacts with oxamic acids in the presence of a palladium catalyst to generate benzamides and benzoates. [, ]* Rhodium-catalyzed conjugate addition: It can be employed in asymmetric conjugate addition reactions with enones using rhodium catalysts and chiral ligands. []* Reduction of aldehydes and ketones: It can catalyze the reduction of aldehydes and ketones to alcohols using silanes as reducing agents. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride](/img/structure/B120161.png)


![3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol](/img/structure/B120170.png)
